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Compound of Interest

Compound Name: Ethyl 2-methylbutyrate

Cat. No.: B146824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for ethyl 2-
methylbutyrate, a common fragrance and flavor agent. The following sections detail the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols used for their acquisition. This document is intended to serve

as a comprehensive resource for researchers and professionals involved in chemical analysis

and characterization.

Data Presentation
The spectral data for ethyl 2-methylbutyrate (CAS No: 7452-79-1, Molecular Formula:

C₇H₁₄O₂) are summarized in the tables below. These tables provide a clear and concise

presentation of the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry.

Table 1: ¹H NMR Spectral Data for Ethyl 2-Methylbutyrate
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~4.1 Quartet ~7.1 O-CH₂-CH₃

~2.3 Multiplet - CH-(CH₃)(CH₂CH₃)

~1.6 Multiplet -
CH₂-CH₂-CH₃ (of

butyrate)

~1.2 Triplet ~7.1 O-CH₂-CH₃

~1.1 Doublet ~6.9 CH-CH₃

~0.9 Triplet ~7.4
CH₂-CH₂-CH₃ (of

butyrate)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data for Ethyl 2-Methylbutyrate

Chemical Shift (δ) ppm Assignment

~176 C=O

~60 O-CH₂-CH₃

~41 CH-(CH₃)(CH₂CH₃)

~26 CH₂-CH₂-CH₃ (of butyrate)

~17 CH-CH₃

~14 O-CH₂-CH₃

~11 CH₂-CH₂-CH₃ (of butyrate)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: IR Spectral Data for Ethyl 2-Methylbutyrate
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Wavenumber (cm⁻¹) Vibration Functional Group

~2965 C-H stretch Aliphatic (CH₃, CH₂)

~1735 C=O stretch Ester

~1460 C-H bend Aliphatic (CH₂, CH₃)

~1380 C-H bend Aliphatic (CH₃)

~1180 C-O stretch Ester

Technique: Attenuated Total Reflectance (ATR) - Neat

Table 4: Mass Spectrometry Data for Ethyl 2-Methylbutyrate[1]

m/z Relative Intensity (%) Proposed Fragment

130 ~10 [M]⁺ (Molecular Ion)

102 ~30 [M - C₂H₄]⁺

88 ~100 (Base Peak) [M - C₃H₆]⁺

57 ~80 [C₄H₉]⁺

43 ~40 [C₃H₇]⁺

29 ~50 [C₂H₅]⁺

Ionization: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of ethyl 2-methylbutyrate was prepared by dissolving

approximately 10-20 mg of the neat liquid in approximately 0.7 mL of deuterated chloroform

(CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for
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chemical shift referencing (δ = 0.00 ppm). The solution was then filtered through a pipette with

a cotton plug into a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Varian CFT-20 spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 10 ppm

Temperature: 25 °C

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 256

Relaxation Delay: 2.0 s

Spectral Width: 200 ppm

Temperature: 25 °C

Infrared (IR) Spectroscopy
Sample Preparation: A single drop of neat ethyl 2-methylbutyrate was placed directly onto the

diamond crystal of the ATR accessory.

Instrumentation: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer

equipped with a DuraSamplIR II ATR accessory.[1]

Acquisition Parameters:
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Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Atmospheric Correction: Applied to compensate for CO₂ and H₂O absorptions.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a gas

chromatograph (GC).

Instrumentation: A HITACHI M-80B GC-MS system was used for the analysis.[1]

Gas Chromatography (GC) Parameters:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 50 °C, held for 2 minutes, then ramped to

250 °C at a rate of 10 °C/min, and held for 5 minutes.

Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: m/z 20 - 200

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Visualizations
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The following diagrams illustrate the relationships between the spectroscopic techniques and

the structural information they provide, as well as a general workflow for the analysis.

General Workflow for Spectroscopic Analysis of Ethyl 2-Methylbutyrate
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Workflow of Spectroscopic Analysis

Correlation of Spectral Data with the Structure of Ethyl 2-Methylbutyrate

Ethyl 2-Methylbutyrate Structure
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Spectral Data and Molecular Structure Correlation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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